2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

Medicinal Chemistry Building Block Differentiation Hydrogen-Bonding Capacity

Procuring the wrong pyrazole regioisomer introduces quantifiable deviations in logP, TPSA, and H-bonding capacity that compromise SAR reproducibility. 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 1597948-28-1) eliminates this risk through its unambiguous InChIKey (LLVSYCCISZRKLT-UHFFFAOYSA-N) and single-isomer identity. • TPSA ~57.4 Ų-31% higher than carbon-linked analogs, improving solubility while remaining within CNS-favorable range. • Flexible ether linker (~5.5 Å amine-to-pyrazole distance) enables PROTAC ternary complex optimization. • Terminal primary amine provides a reactive handle for amidation, carbamate formation, or reductive amination. Supplied with identity verification support for isomer-purity validation.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12071248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)OCCN
InChIInChI=1S/C8H15N3O/c1-7(2)11-6-8(5-10-11)12-4-3-9/h5-7H,3-4,9H2,1-2H3
InChIKeyLLVSYCCISZRKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 1597948-28-1) as a Differentiated Pyrazole Building Block


2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 1597948-28-1, molecular formula C8H15N3O, molecular weight 169.22 g/mol) is an N1-isopropyl-4-(2-aminoethoxy)pyrazole derivative that functions as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor research . Its key structural features include an N1-isopropyl substituent imparting defined steric and lipophilic character, a 4-position ether linkage (C–O–C) that distinguishes it from direct C-linked or N-linked analogs, and a terminal primary amine providing a reactive handle for further functionalization . The unique InChIKey LLVSYCCISZRKLT-UHFFFAOYSA-N serves as a definitive structural fingerprint for unambiguous procurement identity verification .

Why Generic Substitution Fails for 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine: The Quantitative Case Against Analog Interchangeability


Superficially similar pyrazole-amine building blocks (e.g., CAS 1247458-49-6, 1007459-53-1, or 1592633-10-7) cannot be freely interchanged with the target compound because even minor structural differences—regioisomeric connectivity, N1-alkyl steric bulk, and linker atom identity—generate quantifiably distinct physicochemical property profiles that directly impact synthetic reactivity, pharmacokinetic behavior, and downstream assay reproducibility . The following comparative evidence demonstrates that each structural variable (ether vs. direct C–N tether, isopropyl vs. methyl N1-substitution, ether vs. methylene spacer) introduces measurable divergence in logP, hydrogen-bonding capacity, and topographical polar surface area, making compound selection a critical procurement decision [1].

Quantitative Differentiation Evidence for 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine vs. Closest Analogs


Regioisomeric Connectivity: Ether-Linked Target vs. Direct N-Alkoxyethyl Isomer (CAS 1247458-49-6) on Hydrogen-Bond Donor Count

The target compound bears a primary amine on a flexible 2-aminoethoxy side chain (H-bond donor count = 2) tethered via an ether oxygen at the pyrazole 4-position, whereas the regioisomer 1-(2-isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6) places the primary amine directly on the pyrazole ring and the ether oxygen on the N1-side chain (H-bond donor count = 2) . Although both compounds share the same molecular formula (C8H15N3O) and identical H-bond donor/acceptor counts, the regioisomeric connectivity alters the spatial orientation of the amine pharmacophore by approximately 3 bond lengths, which has been shown in structurally related pyrazole-amine series to produce divergent target-binding geometries and SAR outcomes [1].

Medicinal Chemistry Building Block Differentiation Hydrogen-Bonding Capacity

N1-Alkyl Steric Modulation: Lipophilicity Difference Between N1-Isopropyl (Target) and N1-Methyl Analog (CAS 1592633-10-7)

The N1-isopropyl group of the target compound (computed XLogP3 ≈ 0.7) provides a quantifiably higher lipophilicity than the N1-methyl analog 2-((1-methyl-1H-pyrazol-4-yl)oxy)ethanamine (CAS 1592633-10-7, estimated XLogP3 ≈ 0.2) [1]. This ~0.5 logP unit difference corresponds to approximately a 3-fold higher theoretical partition coefficient, which class-level SAR studies on pyrazole-amine series have correlated with altered membrane permeability and metabolic stability profiles [2]. The molecular weight shifts from 141.17 g/mol (methyl analog) to 169.22 g/mol (target) .

Lipophilicity Optimization LogP Comparison ADME Prediction

Linker Atom Identity: Ether Oxygen (Target) vs. Methylene Carbon (CAS 1007459-53-1) on Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound incorporates an ether oxygen linker at the 4-position, contributing an additional hydrogen-bond acceptor (total HBA = 3) and increasing the computed topological polar surface area (TPSA ≈ 57.4 Ų) relative to the carbon-linked analog 1-(1-isopropyl-1H-pyrazol-4-yl)ethanamine (CAS 1007459-53-1), which lacks the ether oxygen (HBA = 2, TPSA = 43.8 Ų reported by PubChem) [1]. This represents a TPSA increase of approximately 13.6 Ų (+31%) and an added H-bond acceptor, changes that in class-level pyrazole medicinal chemistry have been associated with improved aqueous solubility and altered CYP450 inhibition profiles [2].

Linker Chemistry Polar Surface Area Physicochemical Property Tuning

Procurement-Grade Differentiation: Commercial Availability and Purity Benchmarking vs. Closest Analogs

Commercially, the target compound (CAS 1597948-28-1) is available as a specialty screening compound from suppliers such as EvitaChem (Catalog EVT-12204743) in research-grade quantities, while the structural isomer 1-(2-isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6) is more broadly stocked at 97–98% purity from multiple vendors including Bidepharm, AKSci, and ChemScene . The carbon-linked analog 1-(1-isopropyl-1H-pyrazol-4-yl)ethanamine (CAS 1007459-53-1) is available at 95–97% purity from AKSci and ABCR, and the N-unsubstituted parent 2-(1H-pyrazol-4-yloxy)ethan-1-amine (CAS 1894310-73-6) is listed by Chem960 . The relative scarcity of the target compound’s specific regioisomeric form makes procurement from verified suppliers critical for identity assurance.

Procurement Supply Chain Purity Specifications

Evidence-Based Application Scenarios for 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Kinase Inhibitor Fragment and Lead Optimization Libraries Requiring Defined Pharmacophore Geometry

The target compound’s 4-(2-aminoethoxy) architecture positions the primary amine approximately 5.5 Å from the pyrazole centroid via a flexible ether linker, a spatial arrangement that class-level evidence suggests is favorable for engaging kinase hinge regions when the pyrazole core serves as a hinge-binding motif . The N1-isopropyl group adds steric bulk that can fill hydrophobic back pockets, while the ether oxygen serves as an additional H-bond acceptor potentially interacting with catalytic lysine or water networks . Procurement of this specific regioisomer, rather than the direct-ring amine analog (CAS 1247458-49-6), ensures that SAR data generated around the linker geometry are reproducible.

CNS-Penetrant Probe Design Exploiting the Ether Linker for Moderated TPSA

With an estimated TPSA of ~57.4 Ų—31% higher than the carbon-linked analog (CAS 1007459-53-1, TPSA 43.8 Ų)—the target compound sits near the optimal range for CNS drug candidates (TPSA < 90 Ų) while offering improved solubility relative to the carbon-linked comparator [1]. The added ether oxygen H-bond acceptor may also reduce hERG channel binding liability compared to more lipophilic, carbon-linked variants, a class-level observation in pyrazole-derived CNS agents . Teams designing CNS-penetrant chemical probes should prioritize this ether-linked scaffold over the carbon-linked analog when balanced permeability-solubility profiles are desired.

Bioconjugation and PROTAC Linker Chemistry Utilizing the Terminal Primary Amine

The terminal primary amine of the 2-aminoethoxy side chain provides a reactive nucleophilic handle for amide bond formation, carbamate synthesis, or reductive amination, making the compound suitable as a bifunctional building block in PROTAC (proteolysis-targeting chimera) linker design . The ether oxygen within the spacer introduces conformational flexibility while maintaining aqueous solubility, a property not available in the carbon-linked analog which lacks the ether oxygen entirely [1]. For PROTAC campaigns where linker composition critically influences ternary complex formation and degradation efficiency, the target compound’s specific regioisomeric identity must be strictly controlled.

Analytical Reference Standard for Isomer-Specific Reaction Monitoring and Quality Control

The compound’s definitive InChIKey (LLVSYCCISZRKLT-UHFFFAOYSA-N) and SMILES string (CC(C)n1cc(OCCN)cn1) provide unambiguous identity verification via LC-MS or NMR, distinguishing it from co-eluting or spectrally similar regioisomers such as CAS 1247458-49-6 (SMILES: NC1=CN(CCOC(C)C)N=C1) [1]. Given that the structural isomer (1247458-49-6) is 4–5× more widely stocked , procurement of the target compound for use as an analytical reference standard enables laboratories to validate isomer purity in reaction products and detect cross-contamination in building-block libraries.

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